Turosteride (-)-enantiomer
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Overview
Description
Turosteride (-)-enantiomer is a selective inhibitor of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen hormone. Turosteride was initially investigated for the treatment of benign prostatic hyperplasia, but it was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Turosteride involves multiple steps, starting from steroidal precursorsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Turosteride would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Turosteride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Turosteride has several scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and steroidal chemistry.
Biology: Investigated for its effects on androgen metabolism and prostate health.
Medicine: Explored for potential therapeutic applications in treating conditions like benign prostatic hyperplasia and androgenic alopecia.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Turosteride exerts its effects by selectively inhibiting the type II isoform of the enzyme 5α-reductase. This inhibition prevents the conversion of testosterone to dihydrotestosterone, thereby reducing the levels of this potent androgen hormone. The molecular targets include the active site of the 5α-reductase enzyme, and the pathways involved are related to androgen metabolism .
Comparison with Similar Compounds
Finasteride: Another selective inhibitor of 5α-reductase, used to treat benign prostatic hyperplasia and androgenic alopecia.
Dutasteride: Inhibits both type I and type II isoforms of 5α-reductase, used for similar therapeutic applications.
Uniqueness: Turosteride is unique in its high selectivity for the type II isoform of 5α-reductase, with about 15-fold selectivity over the type I isoform. This selectivity may offer advantages in terms of efficacy and side effect profile compared to other inhibitors .
Properties
Molecular Formula |
C27H45N3O3 |
---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33) |
InChI Key |
WMPQMBUXZHMEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |
Origin of Product |
United States |
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